3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-14-4-2-13(3-5-14)6-9-17-15(19)18-12-16(20)7-10-22-11-8-16/h2-5,20H,6-12H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNURJYKZPTZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multiple steps, starting with the preparation of the hydroxyoxane and methoxyphenyl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Hydroxyoxane Intermediate Preparation: The hydroxyoxane ring can be synthesized through the hydroxylation of an oxane precursor under controlled conditions.
Methoxyphenyl Intermediate Preparation: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Coupling Reaction: The hydroxyoxane and methoxyphenyl intermediates are coupled using a urea-forming reaction, often involving the use of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the hydroxyoxane ring can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in
Biologische Aktivität
3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyoxane moiety and a methoxyphenyl group. Understanding the biological activity of this compound is essential for exploring its potential therapeutic applications.
Chemical Structure
The chemical structure of 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea can be represented as follows:
This structure includes:
- A hydroxyoxane ring that contributes to its biological interactions.
- A methoxyphenyl group that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps, including the preparation of intermediates through controlled reactions such as hydroxylation and Friedel-Crafts alkylation. The final coupling reaction yields the target compound with high purity and yield.
The mechanism of action for 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea involves several potential pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Interaction : It could interact with various receptors, influencing cellular signaling processes.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the methoxy group is known to enhance electron-donating ability, which can neutralize free radicals .
Anti-inflammatory Properties
Studies have shown that derivatives of urea compounds can exhibit anti-inflammatory effects. This activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Anticancer Potential
Some studies suggest that related compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .
Data Table: Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Neutralizes free radicals | |
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induces apoptosis; inhibits tumor growth |
Case Studies
-
Case Study on Antioxidant Activity
A study evaluated the antioxidant capacity of various urea derivatives, including 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea. The results demonstrated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases. -
Case Study on Anti-inflammatory Effects
In an animal model, administration of this compound led to a marked decrease in inflammation markers following induced arthritis. This suggests its potential as an anti-inflammatory agent, warranting further investigation into its clinical applications. -
Case Study on Anticancer Activity
In vitro studies using cancer cell lines showed that treatment with 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea resulted in significant cell death compared to controls. Further mechanistic studies are needed to elucidate the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Functional Group Analogues
Urea Derivatives
- N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide (): This compound replaces the urea group with an amide (-CONH-) linkage. The piperidine and pyridine substituents may enhance lipophilicity, contrasting with the hydroxyoxane group in the target compound, which likely improves aqueous stability .
Triazolone Derivatives
- 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one (): This triazolone derivative shares the 4-methoxyphenylethyl chain but replaces the urea with a triazolone ring. Triazolones are known for antimicrobial and antitumor activities due to their planar, aromatic structure, which facilitates intercalation or enzyme inhibition.
Substituted Aromatic Ethylamine Analogues
- 1-(4-Methoxyphenyl)-N-methylpropan-2-amine () and N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide (): These compounds feature ethylamine backbones with 4-methoxyphenyl groups. The absence of urea or oxane substituents in these molecules results in lower molecular complexity and polarity.
Structural and Pharmacokinetic Comparison Table
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Potential Activity | Key Differences |
|---|---|---|---|---|
| 3-[(4-Hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea | Urea, hydroxyoxane, 4-methoxyphenylethyl | ~336.4 (calculated) | Enzyme inhibition, antimicrobial | High polarity due to urea and hydroxyoxane |
| 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one | Triazolone, 4-methoxyphenylethyl | ~353.4 | Antimicrobial, antitumor | Aromatic triazolone vs. urea |
| N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide | Amide, piperidine, pyridine | ~317.4 | CNS modulation | Amide vs. urea; increased lipophilicity |
| 1-(4-Methoxyphenyl)-N-methylpropan-2-amine | Ethylamine, 4-methoxyphenyl | ~179.2 | Adrenergic/serotonergic activity | Simpler structure; lacks urea/oxane moieties |
Research Findings and Implications
- Solubility : The hydroxyoxane moiety likely improves aqueous solubility relative to purely aromatic analogues (e.g., triazolones or ethylamines), which may have higher logP values .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea, and how can purity be optimized?
- Methodology : Utilize coupling reactions involving urea precursors and functionalized tetrahydrofuran/phenethyl intermediates. For example, SKF-96365 ( ) employs a 4-methoxyphenethyl group synthesized via imidazole coupling, which can be adapted. Purity optimization requires HPLC ( ) or column chromatography, validated by NMR (e.g., ¹H/¹³C) and mass spectrometry .
Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies using HPLC to monitor degradation products. For structural confirmation, employ X-ray crystallography (as in for similar urea derivatives) or FT-IR to track functional group integrity. Solubility in polar/nonpolar solvents (e.g., DMSO, ethanol) should be tested for assay compatibility .
Q. What analytical techniques are critical for confirming the identity of 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., ) with 2D-NMR (COSY, HSQC) to resolve stereochemistry. Compare retention times against reference standards (e.g., USP protocols in ) .
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor binding affinity be resolved?
- Methodology : Validate receptor interactions (e.g., GPCRs in ) using competitive binding assays (e.g., radioligand displacement) and functional assays (cAMP or calcium flux). Cross-validate with computational docking studies (e.g., molecular dynamics simulations) to reconcile discrepancies between in vitro and in silico results .
Q. What strategies are effective for identifying off-target effects in cellular models?
- Methodology : Employ proteome-wide profiling (e.g., thermal shift assays) or kinase/ion channel panels ( ). Use CRISPR-Cas9 knockouts of suspected off-target receptors (e.g., TRPC channels inhibited by SKF-96365) to isolate mechanisms .
Q. How can researchers design dose-response studies to account for this compound’s metabolic instability?
- Methodology : Pre-treat liver microsomes or use hepatocyte co-cultures to assess metabolic half-life ( ). Adjust dosing intervals in animal models based on pharmacokinetic profiling (Cmax, AUC) via LC-MS/MS .
Q. What computational approaches are suitable for predicting this compound’s metabolite profile?
- Methodology : Use software like Meteor (Lhasa Limited) or GLORYx for in silico metabolite prediction, cross-referenced with exact mass data ( ) to identify phase I/II metabolites. Validate with in vitro CYP450 inhibition assays .
Safety and Best Practices
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
